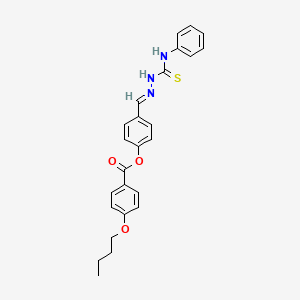
5-(2H-Chromen-3-ylmethylene)-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2H-Chromen-3-ylmethylene)-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a chromene ring, a thiazolidinone ring, and an ethoxypropyl side chain. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-Chromen-3-ylmethylene)-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of the Chromene Ring: The chromene ring can be synthesized through the condensation of salicylaldehyde with an appropriate ketone under acidic or basic conditions.
Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with an α-halo ketone.
Coupling of the Chromene and Thiazolidinone Rings: The chromene and thiazolidinone rings are coupled through a Knoevenagel condensation reaction, using a base such as piperidine.
Introduction of the Ethoxypropyl Side Chain: The ethoxypropyl side chain is introduced via an alkylation reaction using an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2H-Chromen-3-ylmethylene)-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Wirkmechanismus
The mechanism of action of 5-(2H-Chromen-3-ylmethylene)-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammation and cell proliferation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2H-Chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one: Lacks the ethoxypropyl side chain.
3-(3-Ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one: Lacks the chromene ring.
5-(2H-Chromen-3-ylmethylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one: Has a methoxypropyl side chain instead of an ethoxypropyl side chain.
Uniqueness
The presence of both the chromene ring and the ethoxypropyl side chain in 5-(2H-Chromen-3-ylmethylene)-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
618074-86-5 |
|---|---|
Molekularformel |
C18H19NO3S2 |
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
(5Z)-5-(2H-chromen-3-ylmethylidene)-3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H19NO3S2/c1-2-21-9-5-8-19-17(20)16(24-18(19)23)11-13-10-14-6-3-4-7-15(14)22-12-13/h3-4,6-7,10-11H,2,5,8-9,12H2,1H3/b16-11- |
InChI-Schlüssel |
YEHLEYIHNRRUJP-WJDWOHSUSA-N |
Isomerische SMILES |
CCOCCCN1C(=O)/C(=C/C2=CC3=CC=CC=C3OC2)/SC1=S |
Kanonische SMILES |
CCOCCCN1C(=O)C(=CC2=CC3=CC=CC=C3OC2)SC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018929.png)


![4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12018954.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12018958.png)
![5-(3-ethoxyphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12018973.png)
![2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12018981.png)



![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12019001.png)
![[4-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B12019008.png)
